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Compound of Interest
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3,5-Dichloro-4-

hydroxybenzaldehyde

Cat. No.: B186874 Get Quote

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 3,5-
Dichloro-4-hydroxybenzaldehyde

Executive Summary: 3,5-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic

aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique

structural arrangement, featuring an electron-rich phenolic hydroxyl group, a reactive aldehyde

function, and two chlorine atoms, imparts a distinct reactivity profile. This makes it a valuable

intermediate for the synthesis of a wide range of more complex molecules, including

pharmaceuticals and dyes.[1] Research has also highlighted the biological activities of this

compound and its derivatives, notably their antibacterial properties.[1] This guide provides a

comprehensive overview of its chemical structure, physicochemical properties, spectroscopic

signature, a validated synthesis protocol, reactivity, and applications, intended for researchers

and professionals in the chemical and pharmaceutical sciences.

Introduction
3,5-Dichloro-4-hydroxybenzaldehyde, with CAS Number 2314-36-5, is a polyfunctionalized

benzene derivative.[2][3] The molecule's architecture is defined by a central benzene ring

substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and two chlorine atoms (-

Cl) at the 3 and 5 positions relative to the aldehyde. This specific substitution pattern is critical

to its chemical behavior. The chlorine atoms act as strong electron-withdrawing groups,

enhancing the reactivity of the aromatic ring and influencing the acidity of the phenolic proton.
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[1] The aldehyde and hydroxyl groups provide versatile handles for a multitude of chemical

transformations. This guide aims to serve as a senior-level resource, consolidating critical

technical information and providing practical, field-proven insights into the handling and

application of this important synthetic building block.

Physicochemical Properties & Structural
Elucidation
3,5-Dichloro-4-hydroxybenzaldehyde typically appears as a white to off-white crystalline

solid at room temperature.[1] Its structural features, including the potential for hydrogen

bonding via the hydroxyl group, dictate its solubility and physical characteristics.[1] While its

solubility in water is limited due to the hydrophobic nature of the dichlorinated aromatic ring, it is

generally soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 3,5-Dichloro-4-hydroxybenzaldehyde

Property Value Source(s)

IUPAC Name
3,5-dichloro-4-

hydroxybenzaldehyde
PubChem[2]

CAS Number 2314-36-5 Biosynth, PubChem[2]

Molecular Formula C₇H₄Cl₂O₂ PubChem[2], Sigma-Aldrich

Molecular Weight 191.01 g/mol PubChem[2], Sigma-Aldrich

Appearance White to off-white solid Solubility of Things[1]

Melting Point 153-155 °C Benchchem[4]

SMILES
C1=C(C=C(C(=C1Cl)O)Cl)C=

O
PubChem[2], Sigma-Aldrich

InChIKey
LIYGCLJYTHRBQV-

UHFFFAOYSA-N
PubChem[2], Sigma-Aldrich

The chemical structure is visualized below in Figure 1.
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Figure 1: Chemical structure of 3,5-Dichloro-4-hydroxybenzaldehyde.

Spectroscopic Profile
Structural confirmation and purity assessment of 3,5-dichloro-4-hydroxybenzaldehyde rely

on standard spectroscopic techniques. The key expected spectral features are summarized in

Table 2. These data are critical for quality control during synthesis and for characterizing

reaction products in subsequent derivatizations.

Table 2: Key Spectroscopic Data for 3,5-Dichloro-4-hydroxybenzaldehyde
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Technique Feature
Expected Chemical
Shift / Wavenumber
/ m/z

Rationale

¹H NMR
Aldehyde proton (-

CHO)
δ ~9.72 (s, 1H)

Deshielded proton of

the aldehyde group,

singlet due to no

adjacent protons.[4]

Aromatic protons (-

CH-)
δ ~7.80 (s, 2H)

Two equivalent

aromatic protons,

appearing as a singlet

due to symmetrical

substitution.[4]

Hydroxyl proton (-OH) Variable, broad singlet

Chemical shift is

concentration and

solvent dependent;

proton is

exchangeable.

IR Spectroscopy O-H stretch
3200-3400 cm⁻¹

(broad)

Characteristic of a

hydrogen-bonded

phenolic hydroxyl

group.

C=O stretch

(aldehyde)
~1670-1690 cm⁻¹

Carbonyl stretch,

position influenced by

conjugation with the

aromatic ring.

C=C stretch

(aromatic)
~1550-1600 cm⁻¹

Aromatic ring

vibrations.

C-Cl stretch 700-800 cm⁻¹
Carbon-chlorine bond

vibrations.

Mass Spectrometry [M-H]⁻ m/z 188.9515 The deprotonated

molecule, showing a

characteristic isotopic
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pattern for two

chlorine atoms.[2]

Synthesis and Mechanism
A reliable and efficient method for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde is

the Duff reaction, which involves the formylation of a phenol. A specific, field-tested protocol

starting from 2,6-dichlorophenol is detailed below.[4]

Expert Insight: The choice of 2,6-dichlorophenol as the starting material is strategic. The

existing chlorine atoms direct the incoming formyl group to the para position (position 4) due to

steric hindrance and electronic effects, leading to high regioselectivity.

Hexamethylenetetramine serves as the formyl group equivalent, which hydrolyzes under acidic

conditions to yield the aldehyde.

Experimental Protocol: Synthesis via Duff Reaction[6]
Materials:

2,6-dichlorophenol (10 g, 0.061 mol)

Glacial acetic acid (40 mL)

Hexamethylenetetramine (3.44 g, 0.024 mol)

10% Sulphuric acid (30 mL)

Crushed ice

Deionized water

Equipment:

250 mL three-neck round-bottom flask

Reflux condenser

Mechanical stirrer
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Heating mantle

Thermometer

Buchner funnel and filtration apparatus

Procedure:

Reaction Setup: Charge the 250 mL three-neck flask with 2,6-dichlorophenol (10 g), glacial

acetic acid (40 mL), and hexamethylenetetramine (3.44 g).

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC). Causality Note:

Refluxing in acetic acid provides the necessary thermal energy to drive the formylation

reaction, which proceeds via an electrophilic aromatic substitution mechanism.

Hydrolysis: Allow the mixture to cool to 100 °C. Slowly and carefully add 30 mL of 10%

sulphuric acid. Stir the mixture at 100 °C for an additional 20-30 minutes. Causality Note:

The acidic workup is crucial for hydrolyzing the intermediate imine species formed from the

reaction with hexamethylenetetramine, unmasking the aldehyde functional group.

Precipitation and Isolation: Pour the hot reaction mass into 200 g of crushed ice. This will

cause the product to precipitate out of the aqueous solution.

Filtration and Washing: Filter the resulting solid using a Buchner funnel. Wash the solid cake

thoroughly with 100 mL of water to remove any residual acid and other water-soluble

impurities.

Drying: Dry the purified solid at 70 °C to afford the final product, 3,5-dichloro-4-hydroxy-

benzaldehyde.

Validation: The expected yield is approximately 9.2 g (84%).[4] Confirm product identity and

purity by measuring the melting point (expected: 153-155 °C) and acquiring an NMR

spectrum.[4]

Synthesis Workflow Diagram
Figure 2: Workflow for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde.
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Chemical Reactivity and Derivatization Potential
The synthetic utility of 3,5-dichloro-4-hydroxybenzaldehyde stems from its three distinct

functional regions: the aldehyde, the hydroxyl group, and the chlorinated ring.

Aldehyde Group: This group is a prime site for nucleophilic addition and condensation

reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via

oxidation), imines (via reaction with primary amines), and alkenes (via Wittig-type reactions).

It is a key participant in condensation reactions like the Claisen-Schmidt condensation to

form chalcones.[5]

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to

form esters. Its nucleophilicity allows for reactions like Williamson ether synthesis. Protecting

this group is often a necessary first step to perform selective chemistry on the aldehyde.[6]

Aromatic Ring: The electron-withdrawing nature of the chlorine atoms and the aldehyde

group deactivates the ring towards further electrophilic substitution. However, the structure

can participate in nucleophilic aromatic substitution under certain conditions or be used in

cross-coupling reactions.

3,5-Dichloro-4-
hydroxybenzaldehyde

Aldehyde Reactions Hydroxyl Reactions

Reduction
(e.g., NaBH₄)

--> Diol

Oxidation
(e.g., KMnO₄)

--> Carboxylic Acid

Condensation
(R-NH₂)

--> Imine/Schiff Base

Claisen-Schmidt
(Ketone, Base)
--> Chalcone

Alkylation
(R-X, Base)

--> Ether

Acylation
(Acyl Chloride)

--> Ester

Click to download full resolution via product page

Figure 3: Key derivatization pathways for 3,5-dichloro-4-hydroxybenzaldehyde.

Biological Significance and Applications
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3,5-Dichloro-4-hydroxybenzaldehyde is not just a synthetic intermediate; it and its derivatives

have shown notable biological activities.

Pharmaceutical Intermediate: It serves as a building block for more complex

pharmacologically active molecules. For example, chalcones synthesized from substituted

benzaldehydes are being investigated as dual-acting ligands for histamine H3 receptors and

monoamine oxidase B (MAO-B) inhibitors, which are targets for neurodegenerative

diseases.[5]

Antibacterial Activity: Research has indicated that the compound itself possesses

antibacterial properties, making it a candidate for further investigation in the development of

new antimicrobial agents.[1] The presence of halogens on aromatic rings is a common

feature in many antimicrobial compounds, suggesting a potential mechanism involving

membrane disruption or enzyme inhibition.

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 3,5-
dichloro-4-hydroxybenzaldehyde. It is classified with several GHS hazard statements.

Table 3: GHS Hazard and Precautionary Information
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Category Code Description Source(s)

Hazard H315 Causes skin irritation
PubChem[2], Sigma-

Aldrich

H319
Causes serious eye

irritation

PubChem[2], Sigma-

Aldrich

H335
May cause respiratory

irritation

PubChem[2], Sigma-

Aldrich

Precaution P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray

PubChem[2], Sigma-

Aldrich

P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection

PubChem[2], Thermo

Scientific[7]

P302+P352

IF ON SKIN: Wash

with plenty of soap

and water

PubChem[2], Thermo

Scientific[7]

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing

PubChem[2], Thermo

Scientific[7]

Handling Recommendations:

Work in a well-ventilated fume hood.

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly closed container in a cool, dry place.

Conclusion
3,5-Dichloro-4-hydroxybenzaldehyde is a versatile and highly functionalized chemical

intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis

make it an invaluable tool for chemists in both academic and industrial settings. The

combination of its reactive aldehyde and hydroxyl groups, stabilized by a dichlorinated phenyl

ring, provides a robust platform for constructing complex molecular architectures with potential

applications in medicinal chemistry and materials science. Further exploration of its derivatives

will likely continue to yield novel compounds with significant biological and chemical properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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